molecular formula C21H23ClN2O3 B2495165 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzamide CAS No. 946269-74-5

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzamide

Cat. No. B2495165
M. Wt: 386.88
InChI Key: ZPNOOTOBJYANAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to the structure of "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzamide" involves complex organic reactions that are crucial for creating the compound's unique chemical architecture. The synthesis of similar tetrahydroquinoline and isoquinoline compounds has been reported through various methodologies, including Rh(III)-catalyzed reactions, Pictet-Spengler reactions, and other catalyzed cyclization processes (Shi et al., 2015), (Bracher et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzamide" is characterized by complex arrangements that include tetrahydroquinoline cores, which are crucial for their chemical and biological activities. X-ray powder diffraction and NMR spectroscopy are among the techniques used for structural characterization, providing detailed insights into their molecular configurations (Pinilla et al., 2012).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, highlighting their reactivity and functional group compatibility. Reactions include cyclization, olefination, and rearrangement processes, which are significant for modifying the molecular structure and enhancing the compound's properties for specific applications (McMahon et al., 1982).

Physical Properties Analysis

The physical properties of compounds related to "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzamide" include solubility, melting points, and crystalline structures, which are essential for understanding their behavior in different environments and potential applications in material science and pharmacology (Bai et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with various agents, stability under different conditions, and interactions with biological molecules, define the compound's utility in chemical synthesis and potential therapeutic uses. Studies on related compounds have provided insights into their mechanisms of action, interaction with cellular targets, and potential for modification to enhance desired activities (Chan et al., 1998).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-chloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-3-4-11-24-18-8-7-16(12-14(18)5-10-20(24)25)23-21(26)17-13-15(22)6-9-19(17)27-2/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNOOTOBJYANAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzamide

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